molecular formula C15H19N3O2S B2446462 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897486-54-3

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2446462
CAS RN: 897486-54-3
M. Wt: 305.4
InChI Key: ZVXRMZKOWKQOOK-UHFFFAOYSA-N
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Description

“1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a chemical compound. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” are not mentioned in the available resources, thiazole derivatives in general have been found to exhibit various biological activities, suggesting they may undergo a range of chemical reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring these activities further and developing new compounds with improved efficacy and safety profiles.

Mechanism of Action

Target of Action

The compound “1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . and ALK5, among others.

Mode of Action

Thiazole derivatives have been found to inhibit the enzyme activity of their targets . For example, they can inhibit the enzyme activity of COX-1, leading to anti-inflammatory effects .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways. For example, they can inhibit the enzyme activity of COX-1, which plays a crucial role in inflammation . They can also inhibit TGF-β-induced Smad2/3 phosphorylation at a cellular level , which is involved in cell growth and differentiation.

Pharmacokinetics

The introduction of a methoxy group to the benzothiazole ring has been found to improve the solubility of similar compounds , which could potentially affect the compound’s ADME properties and bioavailability.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of similar compounds has been found to be improved by the introduction of a methoxy group to the benzothiazole ring , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as the presence of certain solvents.

properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-4-5-12(20-3)13-14(10)21-15(16-13)18-8-6-17(7-9-18)11(2)19/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXRMZKOWKQOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

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